![molecular formula C20H22N2O4 B2995395 7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one CAS No. 890597-91-8](/img/structure/B2995395.png)
7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
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Description
The compound is a complex organic molecule. It contains a cyclopenta[c]chromen-4-one group, which is a type of fused ring system found in many natural products and pharmaceuticals. The molecule also contains a 3,5-dimethylpyrazol-1-yl group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. The 3,5-dimethylpyrazol-1-yl group would add to the complexity of the structure .Scientific Research Applications
Antitumor Activity
This compound has demonstrated significant antitumor activity against various cell lines. With IC50 values ranging from 5.00–32.52 μM , it shows promise as a potential therapeutic agent in cancer treatment .
Coordination Chemistry
As a derivative of 3,5-dimethylpyrazole , this compound can serve as a precursor to various ligands in coordination chemistry. These ligands are essential for studying metal complexes and their reactivities .
Blocking Agent for Isocyanates
In industrial applications, derivatives of this compound could be used as blocking agents for isocyanates, which are crucial in the production of polyurethane products .
properties
IUPAC Name |
7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-8-13(2)22(21-12)10-14(23)11-25-15-6-7-17-16-4-3-5-18(16)20(24)26-19(17)9-15/h6-9,14,23H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFDAPDYWEYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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